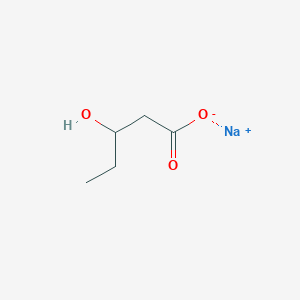
Sodium3-hydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-hydroxypentanoate can be synthesized through the neutralization of 3-hydroxypentanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid and base react to form the sodium salt and water:
CH3CH2CH(OH)CH2COOH+NaOH→CH3CH2CH(OH)CH2COONa+H2O
Industrial Production Methods: Industrial production of sodium 3-hydroxypentanoate may involve the fermentation of specific substrates using engineered microorganisms. These microorganisms can convert substrates like glucose into 3-hydroxypentanoic acid, which is then neutralized with sodium hydroxide to produce the sodium salt.
Types of Reactions:
Oxidation: Sodium 3-hydroxypentanoate can undergo oxidation to form 3-ketopentanoate.
Reduction: It can be reduced to form 3-hydroxypentanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: 3-Ketopentanoate
Reduction: 3-Hydroxypentanol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Sodium 3-hydroxypentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is studied for its role in metabolic pathways and as a potential energy source for cells.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and as a component in various industrial processes.
Mechanism of Action
The mechanism by which sodium 3-hydroxypentanoate exerts its effects involves its conversion into 3-hydroxypentanoic acid in the body. This acid can enter metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where it serves as an anaplerotic substrate, replenishing TCA cycle intermediates. This can enhance cellular energy production and support various metabolic functions.
Comparison with Similar Compounds
3-Hydroxybutanoate: Another beta-hydroxy acid with similar metabolic functions.
3-Hydroxyhexanoate: A longer-chain analog with similar chemical properties.
Uniqueness: Sodium 3-hydroxypentanoate is unique due to its specific chain length and hydroxyl group position, which confer distinct metabolic and chemical properties. Its ability to serve as an anaplerotic substrate in the TCA cycle distinguishes it from other similar compounds.
Properties
Molecular Formula |
C5H9NaO3 |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
sodium;3-hydroxypentanoate |
InChI |
InChI=1S/C5H10O3.Na/c1-2-4(6)3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
YRWWWDCHJALOOB-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















